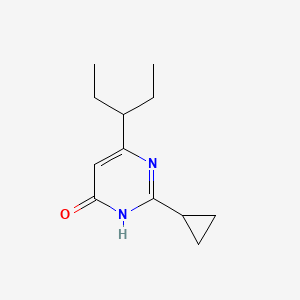

2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

2-cyclopropyl-4-pentan-3-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-8(4-2)10-7-11(15)14-12(13-10)9-5-6-9/h7-9H,3-6H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQZDYBUZUCEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC(=O)NC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

- Building Block for Complex Compounds : 2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol serves as a foundational structure for synthesizing more complex heterocyclic compounds, which are vital in pharmaceutical chemistry.

- Reactivity Studies : The compound can undergo various reactions such as oxidation, reduction, and substitution, making it useful for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in critical biochemical pathways. For example, it has shown potential as an inhibitor of serine/threonine-protein kinases, which play roles in cell cycle regulation and DNA damage response.

- Cellular Effects : The compound affects cellular processes by modulating signaling pathways related to apoptosis and cell proliferation. Studies have demonstrated its ability to induce cell cycle arrest in cancer cells, enhancing the efficacy of chemotherapeutic agents.

Medicine

- Cancer Treatment : this compound is being investigated for its therapeutic effects against various cancers. Preclinical studies suggest that it may enhance the sensitivity of tumors to DNA-damaging agents like radiation and certain chemotherapeutics.

- Clinical Trials : Ongoing clinical trials are assessing its effectiveness in combination therapies for cancers resistant to conventional treatments. These trials aim to establish optimal dosing regimens and evaluate safety profiles.

Summary of Biological Activities

Synthesis Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cyclization | Cyclopropylamine with aldehyde at 100°C | 85% |

| Oxidation | Using potassium permanganate | 75% |

| Reduction | Lithium aluminum hydride | 90% |

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines when combined with standard chemotherapy agents. The compound's ability to enhance the cytotoxic effects of these agents was attributed to its action on DNA repair pathways.

- In Vivo Studies : Animal models treated with this compound showed marked tumor regression when used alongside conventional treatments. These findings support the hypothesis that it can serve as an effective adjunct therapy in oncology.

- Clinical Trials : Early-phase clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with advanced malignancies resistant to existing treatments. Initial results indicate promising outcomes regarding tumor response rates.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group enhances binding affinity to certain enzymes, while the pentan-3-yl group provides structural stability. The compound may inhibit or activate pathways related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

To contextualize the properties of 2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol, a comparative analysis with analogous pyrimidine compounds is provided below.

Table 1: Substituent and Functional Group Comparison

| Compound Name | Position 2 Substituent | Position 6 Substituent | Position 4 Functional Group | Key Features |

|---|---|---|---|---|

| This compound | Cyclopropyl | Pentan-3-yl (branched C₅H₁₁) | Hydroxyl (-OH) | High lipophilicity, steric hindrance |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Chlorine (-Cl) | Methyl (-CH₃) | Carboxylic acid (-COOH) | Polar, acidic, reactive |

Key Differences and Implications

The chlorine atom in the latter increases electrophilicity, making it a common intermediate in nucleophilic substitution reactions . The pentan-3-yl group (branched alkyl chain) in the target compound likely enhances lipophilicity (logP ~4.5 estimated) compared to the methyl group, influencing membrane permeability in biological systems.

Functional Group Influence on Physicochemical Properties

- The hydroxyl group at position 4 in the target compound is less acidic (pKa ~8–10) than the carboxylic acid group (pKa ~2–4) in 2-chloro-6-methylpyrimidine-4-carboxylic acid, leading to differences in solubility and ionization under physiological conditions.

- The carboxylic acid group in the latter compound facilitates salt formation (e.g., sodium salts) for improved aqueous solubility, whereas the hydroxyl group in the target compound may rely on hydrogen bonding for solubility modulation.

Structural Characterization Challenges

- The branched pentan-3-yl group in the target compound introduces steric hindrance , complicating crystallographic resolution. SHELX software (e.g., SHELXD for experimental phasing) is critical for resolving such structures, particularly in high-throughput pipelines .

Biological Activity

2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with cyclopropyl and pentan-3-yl substituents, which contribute to its unique biological properties. The presence of a hydroxyl group at the 4-position enhances its chemical reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha (TNF-α) .

- Receptor Modulation : It may act as a modulator of various receptors, including those involved in pain perception and inflammation, thereby exerting analgesic and anti-inflammatory effects .

- Cell Membrane Interaction : The lipophilic nature of the cyclopropyl and pentan-3-yl groups facilitates the compound's penetration into cell membranes, enhancing its bioavailability and efficacy .

Anti-inflammatory Activity

Studies have shown that this compound exhibits significant anti-inflammatory properties. It has been demonstrated to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Research into the anticancer activity of pyrimidine derivatives has highlighted the potential of this compound as an anticancer agent. Its structural characteristics allow it to interfere with cancer cell proliferation and induce apoptosis in specific cancer cell lines .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in substituents on the pyrimidine ring significantly affect potency and selectivity against specific targets. For instance, larger hydrophobic groups have been associated with enhanced activity .

- Lipophilicity : The logP values indicate that increased lipophilicity correlates with improved cellular uptake and bioactivity .

Case Studies

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Study : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.

- Antimicrobial Evaluation : In vitro assays revealed that the compound exhibited inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cancer Cell Line Testing : The compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating promising anticancer activity .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-ol typically involves:

- Construction of the pyrimidin-4-ol core.

- Introduction of the cyclopropyl substituent at the 2-position.

- Introduction of the pentan-3-yl substituent at the 6-position.

The synthetic routes generally employ classical heterocyclic chemistry techniques such as cyclization of β-ketoesters or β-diketones with urea or amidines, followed by selective substitution or cross-coupling reactions to install the desired alkyl groups.

Preparation of the Pyrimidin-4-ol Core

The pyrimidin-4-ol scaffold is commonly synthesized via cyclization reactions involving β-ketoesters and urea derivatives. For example, ethyl benzoylacetate reacted with urea under heating conditions yields pyrimidin-2(1H)-one derivatives, which can be further modified to pyrimidin-4-ol analogs through halogenation and hydrolysis steps.

An alternative approach uses 2,4,6-trichloropyrimidine as a starting material. Treatment with aqueous base (NaOH) in 1,4-dioxane leads to selective hydrolysis and formation of 2,6-dichloropyrimidin-4(3H)-one, which can be isolated and used as an intermediate for further substitution.

Introduction of the Cyclopropyl Group at Position 2

The cyclopropyl moiety is typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. For example, cyclopropylboronic acid or cyclopropyl-containing boronate esters are employed to couple with halogenated pyrimidine intermediates under inert atmosphere, using palladium catalysts like bis(triphenylphosphine)palladium(II) chloride or tris(dibenzylideneacetone)dipalladium(0) with phosphine ligands (e.g., XPhos).

Typical reaction conditions include:

- Solvent: 1,4-dioxane with water.

- Base: Potassium carbonate or cesium carbonate.

- Temperature: 80–100 °C.

- Reaction time: 1.5 to 4 hours.

- Inert atmosphere (nitrogen or argon).

This method affords high yields (up to 69%) of cyclopropyl-substituted pyrimidine derivatives after purification by column chromatography or preparative HPLC.

Introduction of the Pentan-3-yl Group at Position 6

The pentan-3-yl substituent can be introduced through alkylation reactions or by utilizing pentan-3-yl-substituted boronic acids/esters in Suzuki coupling reactions. Although specific examples of pentan-3-yl installation are less common in the literature, analogous alkyl substitutions at the 6-position of pyrimidines have been achieved by:

- Direct nucleophilic substitution on halogenated pyrimidines with pentan-3-yl nucleophiles.

- Palladium-catalyzed cross-coupling using pentan-3-ylboronic acid derivatives.

The use of 2,4,6-trichloropyrimidine intermediates allows selective substitution at the 6-position by controlling reaction conditions and stoichiometry.

Representative Experimental Procedure (Adapted)

Notes on Catalysts and Reaction Optimization

- Palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride and tris(dibenzylideneacetone)dipalladium(0) are effective for cross-coupling.

- Ligands like XPhos enhance catalyst activity and selectivity.

- Bases like potassium carbonate and cesium carbonate facilitate transmetalation steps.

- Microwave-assisted heating can reduce reaction times significantly (e.g., 1.5 h at 100 °C).

- Inert atmosphere is critical to prevent catalyst degradation and side reactions.

Summary Table of Key Reaction Parameters

| Reaction Step | Catalyst(s) | Base(s) | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Cyclization to core | None | None | Heat | 100+ | Hours | Moderate | β-Ketoester + urea |

| Halogenation | None (POCl3, DMF catalytic) | None | POCl3 (solvent) | Reflux | 3 h | High | Formation of dichloropyrimidine |

| Hydrolysis | None | NaOH | 1,4-Dioxane/water | RT | Hours | ~40 | Selective hydrolysis |

| Suzuki coupling (2-pos) | Pd(PPh3)2Cl2 or Pd2(dba)3 + XPhos | K2CO3 or Cs2CO3 | 1,4-Dioxane/water | 80–100 | 1.5–4 h | Up to 69 | Cyclopropyl installation |

| Alkylation/cross-coupling (6-pos) | Pd catalyst + ligand | Base (K2CO3, Cs2CO3) | 1,4-Dioxane/water | 80–100 | Hours | Variable | Pentan-3-yl installation |

Research Findings and Considerations

- The use of 2,4,6-trichloropyrimidine intermediates provides regioselective access to substitution patterns required for this compound class.

- Cross-coupling reactions are the preferred method for introducing cyclopropyl and alkyl substituents due to their mild conditions and high functional group tolerance.

- Yields depend on the choice of catalyst, ligand, base, and solvent, as well as reaction temperature and time.

- Purification is typically achieved by silica gel chromatography or preparative HPLC to obtain analytically pure compounds.

- The synthetic methods are scalable and amenable to modification for diverse substituents on the pyrimidine core.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.